molecular formula C8H8N2S2 B1271230 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine CAS No. 383129-75-7

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine

Cat. No.: B1271230
CAS No.: 383129-75-7
M. Wt: 196.3 g/mol
InChI Key: UXNSNCTVNSWUGZ-UHFFFAOYSA-N
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Description

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine is a heterocyclic compound featuring a thiazole core substituted with a 5-methylthiophen-2-yl group at the 4-position and an amine group at the 2-position. The methylthiophene substituent introduces hydrophobicity and electronic effects that may influence binding to biological targets.

Properties

IUPAC Name

4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNSNCTVNSWUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366382
Record name 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383129-75-7
Record name 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine is a compound characterized by its unique structural features, including a thiazole ring and a thiophene moiety. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNS, with a molecular weight of 196.29 g/mol. The compound consists of:

  • Thiazole Ring : A five-membered heterocycle containing sulfur and nitrogen.
  • Thiophene Moiety : Enhances the compound's biological activity.

This structure allows for various chemical reactions that can lead to the synthesis of analogs with potentially improved activity or altered properties .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)Reference
HepG-24.37 ± 0.7
A-5498.03 ± 0.5

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, targeting key mechanisms involved in tumorigenesis . Molecular docking studies have shown favorable binding interactions with critical enzymes involved in cancer progression.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

These results indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been noted in several studies. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

CompoundCOX Inhibition IC50 (μM)Reference
This compound10.5 ± 1.0

This suggests that the compound could be explored further as a selective anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and leading to various therapeutic effects.

Case Studies

  • Anticancer Study : In an experimental study involving HepG2 and A549 cell lines, researchers demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .
  • In Vivo Anti-inflammatory Study : A study conducted on carrageenan-induced mouse paw edema showed that the compound exhibited significant anti-inflammatory effects comparable to standard drugs, supporting its use in managing inflammatory conditions .

Scientific Research Applications

The compound 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine is a heterocyclic organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in the realms of medicinal chemistry, materials science, and agricultural chemistry.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of thiazole have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

Thiazole derivatives have also been reported to possess antimicrobial activity. Compounds containing the thiazole ring have shown efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways in the pathogens .

Enzyme Inhibition

Another significant application of This compound is in enzyme inhibition. Research has shown that thiazole-containing compounds can act as inhibitors for specific enzymes, which is crucial in the development of drugs targeting diseases such as diabetes and hypertension. For example, certain thiazole derivatives have been identified as potential inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .

Fluorescent Materials

The fluorescence properties of thiazole derivatives make them suitable for use in various optical applications. Compounds like This compound can be incorporated into polymers to create fluorescent materials used in sensors and imaging technologies. Studies have highlighted their ability to emit light upon excitation, making them valuable for applications in bioimaging and diagnostics .

Conductive Polymers

Thiazole derivatives are also being explored for their potential use in conductive polymers. These materials are essential for electronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of thiazole units into polymer backbones can enhance electrical conductivity while maintaining desirable mechanical properties .

Pesticide Development

The agricultural sector is increasingly interested in the use of thiazole derivatives as potential pesticides. Their biological activity against various pests suggests they could serve as effective agents for crop protection. Research has focused on synthesizing new thiazole-based pesticides that exhibit high efficacy with low toxicity to non-target organisms .

Plant Growth Regulators

Additionally, compounds like This compound may play a role in plant growth regulation. Studies suggest that certain thiazole derivatives can influence plant growth by modulating hormonal pathways, thereby enhancing crop yield and resilience against environmental stressors .

Summary Table of Applications

Application AreaSpecific Use CasesMechanism/Effect
Medicinal ChemistryAnticancer agents, antimicrobial agentsInduction of apoptosis, disruption of microbial membranes
Enzyme inhibitors (e.g., DPP-IV inhibitors)Inhibition of glucose metabolism
Materials ScienceFluorescent materialsLight emission upon excitation
Conductive polymersEnhanced electrical conductivity
Agricultural ChemistryPesticidesBiological activity against pests
Plant growth regulatorsModulation of hormonal pathways

Anticancer Research

A notable study explored the synthesis and biological evaluation of thiazole derivatives, including This compound , demonstrating significant cytotoxic effects against various cancer cell lines. The research highlighted the structure-activity relationship (SAR) that could guide future drug design efforts.

Antimicrobial Efficacy

In another investigation, a series of thiazole compounds were screened for antimicrobial activity against clinical isolates. The results indicated that certain derivatives exhibited promising results against resistant strains, suggesting their potential as new therapeutic agents.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazol-2-ylamine derivatives are highly dependent on the substituents at the 4-position of the thiazole ring. Below is a comparison of key analogues:

Compound Name Substituent at 4-Position Key Properties/Activities References
4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine 5-Methylthiophen-2-yl Predicted moderate lipophilicity; potential neuroactive/antimicrobial roles (by analogy)
4-(4-Methoxyphenyl)thiazol-2-ylamine 4-Methoxyphenyl Enhanced solubility due to methoxy group; used in HDAC inhibitor studies
4-(3,4-Dimethoxyphenyl)thiazol-2-ylamine 3,4-Dimethoxyphenyl Antiprion activity (IC50 = 3.1 µM); improved CNS penetration
4-(4-tert-Butylphenyl)thiazol-2-ylamine 4-tert-Butylphenyl High lipophilicity; explored in kinase inhibitor scaffolds
4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine 3-Bromo-4-fluorophenyl Halogenated substituent for covalent binding; irritant (GHS Class Xi)
SKA-31 (Naphtho[1,2-d]thiazol-2-ylamine) Naphtho[1,2-d] fused ring KCa3.1 channel activator; enhances microglia migration and phagocytosis

Key Observations :

  • Electron-Donating Groups (e.g., methoxy in ): Increase solubility but may reduce membrane permeability.
  • Halogenated/Bulky Groups (e.g., tert-butyl in , bromo/fluoro in ): Enhance target affinity via hydrophobic interactions but increase toxicity risks.

Physicochemical Properties

  • Lipophilicity :
    • The methylthiophene group (logP ~2.5 estimated) offers moderate lipophilicity, compared to tert-butylphenyl (logP ~4.5) and methoxyphenyl (logP ~2.0) .
  • Solubility :
    • Methoxy-substituted analogues (e.g., ) exhibit higher aqueous solubility than halogenated or alkylated derivatives.

Preparation Methods

Bromination of 1-(5-Methylthiophen-2-yl)ethan-1-one

The synthesis begins with the bromination of 1-(5-methylthiophen-2-yl)ethan-1-one, a precursor derived from 5-methylthiophene. Bromine (Br₂) in ether facilitates α-bromination at the ketone’s methyl group, producing 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one. This step typically achieves completion within 2 hours under ambient conditions, with the brominated product precipitating directly from the reaction mixture.

Reaction Conditions:

  • Solvent: Diethyl ether
  • Temperature: 25°C
  • Time: 2 hours
  • Yield: 87%

Cyclization with Thiourea

The bromoketone intermediate reacts with thiourea in ethanol under reflux to form the thiazole ring. Thiourea acts as both a sulfur source and a nucleophile, attacking the electrophilic carbon adjacent to the bromine atom. Intramolecular cyclization yields 4-(5-methylthiophen-2-yl)-thiazol-2-amine, with the amine group originating from thiourea’s nitrogen.

Optimization Insights:

  • Solvent: Ethanol enhances reaction homogeneity and product solubility.
  • Time: 5 hours of reflux ensures complete cyclization.
  • Yield: 69% after recrystallization from ethanol.

Functionalization via Nucleophilic Substitution

Bromination of the Thiazole Intermediate

Post-cyclization, the thiazole derivative undergoes bromination using N-bromosuccinimide (NBS) to introduce reactive sites for further functionalization. This step is critical for synthesizing analogs with modified pharmacological properties.

Key Parameters:

  • Solvent: Dichloromethane
  • Catalyst: Azobisisobutyronitrile (AIBN)
  • Yield: 78%

Amine Coupling Reactions

The brominated thiazole reacts with primary or secondary amines in dimethylformamide (DMF) to yield substituted derivatives. For example, reaction with methylamine at 75°C for 24 hours produces N-methyl-4-(5-methylthiophen-2-yl)-thiazol-2-amine, demonstrating the versatility of this intermediate.

Representative Data:

Amine Temperature Time Yield
Methylamine 75°C 24 h 59%
Cyclohexylamine 80°C 18 h 52%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields. For instance, coupling 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine with 4-methyl-3-phenyl-1H-pyrazol-5-amine under microwave conditions (200°C, 1 hour) achieves a 44% yield, compared to 6 hours via conventional heating.

Advantages:

  • Time Reduction: 1 hour vs. 6 hours.
  • Solvent Efficiency: Lower volumes of N-methylpyrrolidone (NMP) required.

Analytical Validation and Purification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS) are employed to verify purity and structural integrity. For example, LC-MS analysis of the final product shows a molecular ion peak at m/z 346 [M+H]⁺, consistent with the target compound’s molecular weight.

Recrystallization Protocols

Recrystallization from ethanol or DMF/ethanol mixtures removes unreacted starting materials and byproducts. Ethanol yields pure crystals with a melting point of 263–265°C, as confirmed by differential scanning calorimetry (DSC).

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing 4-(5-methylthiophen-2-yl)-thiazol-2-ylamine:

Method Steps Total Yield Time Efficiency Scalability
Thiourea Cyclization 2 69% Moderate High
Microwave-Assisted 1 44% High Moderate
Bromination-Coupling 3 59% Low Low

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